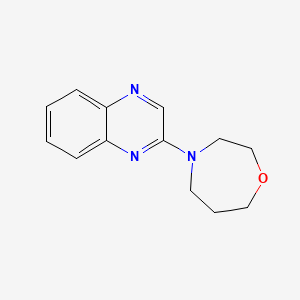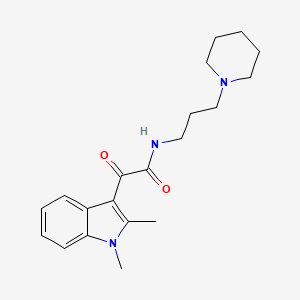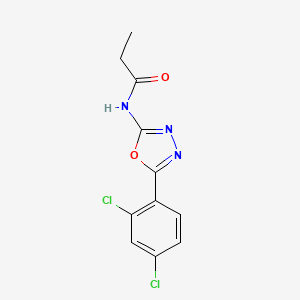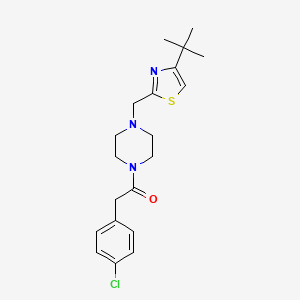
6-cyclopropyl-2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-cyclopropyl-2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H26N4O4 and its molecular weight is 374.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
The chemical compound 6-cyclopropyl-2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one demonstrates significant relevance in the synthesis of novel pharmaceutical agents and the development of diagnostic tools. For instance, analogues of σ receptor ligand, which include modifications to improve lipophilicity and introduce polar functional groups, indicate the compound's potential in therapeutic and diagnostic applications in oncology. The design aims to enhance the molecule's interaction with biological targets while minimizing unwanted properties such as high lipophilicity (Abate et al., 2011).
Furthermore, its structural framework has been utilized in the synthesis of fluoroquinolones with potential action against Mycobacterium tuberculosis, showcasing its applicability in developing treatments for bacterial infections. The modifications at the piperazine ring indicate a targeted approach to enhance antimicrobial efficacy, illustrating the compound's versatility in drug development (Shindikar & Viswanathan, 2005).
Synthetic Methodology Development
Research has also explored the compound's role in advancing synthetic methodologies, particularly in the creation of heterocyclic derivatives. For example, studies on palladium-catalyzed oxidative cyclization-alkoxycarbonylation have yielded diverse heterocyclic compounds, including tetrahydrofuran, dioxolane, and oxazoline derivatives. This highlights the compound's utility in developing synthetic routes for complex heterocycles, which are foundational in many pharmaceutical agents (Bacchi et al., 2005).
Additionally, advancements in the synthesis of piperazine and oxopiperazine derivatives underscore the importance of the compound in generating polysubstituted piperazines, which are crucial building blocks in medicinal chemistry. The ability to introduce various substituents into the piperazine ring system through innovative synthetic strategies enables the development of new compounds with potential biological activities (Mordini et al., 2014).
properties
IUPAC Name |
6-cyclopropyl-2-[1-oxo-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-13(23-17(24)7-6-15(20-23)14-4-5-14)18(25)21-8-10-22(11-9-21)19(26)16-3-2-12-27-16/h6-7,13-14,16H,2-5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKOGOUGPSSANR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2CCCO2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2355061.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355062.png)

![(E)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(o-tolyl)acrylamide](/img/structure/B2355064.png)






![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2355078.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2355082.png)
